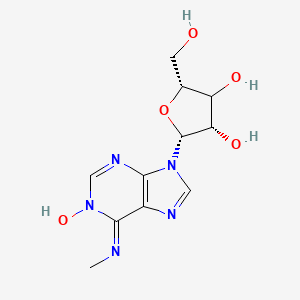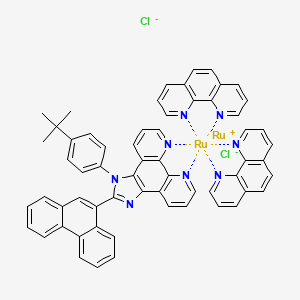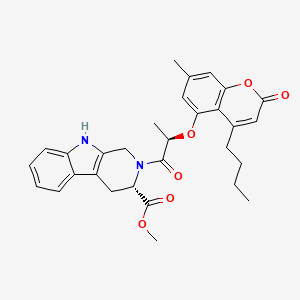
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose is a nucleoside derivative known for its potential antiviral properties, particularly against hepatitis C virus (HCV) infections . This compound is part of a broader class of nucleoside analogs, which are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-7-deazapurine.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: The arabinofuranose sugar is attached to the purine base through a glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to enhance yield and efficiency. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Reduction Products: Reduced forms of the sugar moiety.
Applications De Recherche Scientifique
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose has several scientific research applications:
Antiviral Research: Used in the synthesis of antiviral agents against hepatitis C virus.
Biological Studies: Employed in studies involving nucleoside analogs and their effects on nucleic acid synthesis.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents for viral infections and cancer.
Industrial Applications: Used in the production of antiviral drugs and research chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets the viral RNA polymerase, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-7-deazapurine: A precursor in the synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose.
7-Deazapurine Nucleosides: Other nucleoside analogs with similar antiviral properties.
Fluoronucleosides: Compounds with fluorine atoms in the sugar moiety, used in antiviral and anticancer therapies.
Uniqueness
This compound is unique due to its specific structure, which combines the antiviral properties of 7-deazapurine nucleosides with the enhanced stability and bioavailability provided by the fluorine atom in the sugar moiety. This combination makes it a potent candidate for antiviral drug development.
Propriétés
Formule moléculaire |
C11H11ClFN3O3 |
|---|---|
Poids moléculaire |
287.67 g/mol |
Nom IUPAC |
(2R,4R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-9-5-1-2-16(10(5)15-4-14-9)11-7(13)8(18)6(3-17)19-11/h1-2,4,6-8,11,17-18H,3H2/t6-,7-,8?,11-/m1/s1 |
Clé InChI |
XFKDBYKOIYHLSC-HBLPOYOESA-N |
SMILES isomérique |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
SMILES canonique |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)



![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)



![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)


